molecular formula C16H9Cl2NO2S B403602 (5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B403602
M. Wt: 350.2g/mol
InChI Key: ADKJUWMJGFTUBK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-phenyl-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Advanced purification techniques, such as column chromatography and crystallization, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic use .

Properties

Molecular Formula

C16H9Cl2NO2S

Molecular Weight

350.2g/mol

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H9Cl2NO2S/c17-12-7-6-10(8-13(12)18)9-14-15(20)19(16(21)22-14)11-4-2-1-3-5-11/h1-9H/b14-9+

InChI Key

ADKJUWMJGFTUBK-NTEUORMPSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=O

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=O

Origin of Product

United States

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